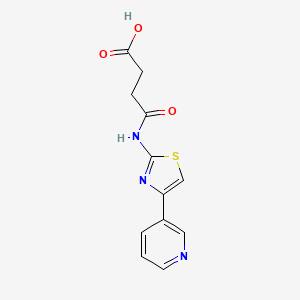
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid” is a compound with the CAS Number: 4192-31-8 . It is a powder form substance with a molecular weight of 179.18 .
Synthesis Analysis
The synthesis of thiazole derivatives, which is a part of the compound , involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical and Chemical Properties Analysis
The compound is a powder form substance with a molecular weight of 179.18 . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Synthesis, Crystal & Molecular Structure Studies : The synthesis and molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, specifically its crystal structure and molecular interactions, have been a subject of research. Studies detailed the molecule's structure through single crystal X-ray diffraction, highlighting its strong structure-directing hydrogen bonds and resulting in a three-dimensional supramolecular structure due to various intermolecular interactions (S. Naveen et al., 2016).
Supramolecular Synthons in Crystals
Investigation of Supramolecular Synthons : Research has explored the crystallization and supramolecular synthons of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, highlighting its unique crystalline features and hydrogen bonding patterns that contribute to the formation of one-dimensional helical columns. This study emphasizes the importance of hydrogen bonding and weak interactions in the crystal structure formation (M. PrakashShet et al., 2018).
Photosensitive Synthetic Ion Channels
Optical Gating of Synthetic Ion Channels : The application of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for optical gating in nanofluidic devices based on synthetic ion channels has been demonstrated. This research showcases how photolabile hydrophobic molecules can be used to control the transport of ionic species in response to UV-light, paving the way for advancements in controlled release, sensing, and information processing technologies (Mubarak Ali et al., 2012).
Combinatorial Chemistry for Heterocyclic Compounds
Library of Fused Pyridine-4-Carboxylic Acids : A combinatorial chemistry approach was utilized to generate a library of fused pyridine-4-carboxylic acids through the reaction of acyl pyruvates with amino heterocycles. This research demonstrates the versatility of 4-oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid derivatives for further chemical transformations, highlighting their potential in developing novel compounds with diverse functionalities (D. Volochnyuk et al., 2010).
Antimicrobial Activities of Triazoles
Synthesis and Antimicrobial Activity Evaluation : The synthesis and evaluation of antimicrobial activities of 1,2,4-triazoles derived from isonicotinic acid hydrazide, showcasing the potential of this compound and its derivatives in medicinal chemistry for developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the function of certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of inflammation, pain, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, often resulting in therapeutic benefits .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid” are not mentioned in the search results, there is a great interest in the synthesis of compounds containing the thiazole moiety due to their utility in various fields . Thiazoles and their derivatives have been found to have a broad range of biological activities, making them a promising area for future research .
Eigenschaften
IUPAC Name |
4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBQLIHGWRNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)
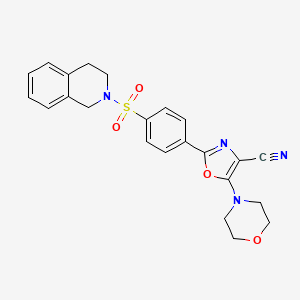
![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)
![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)

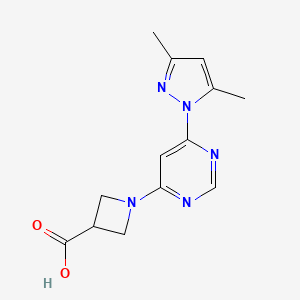



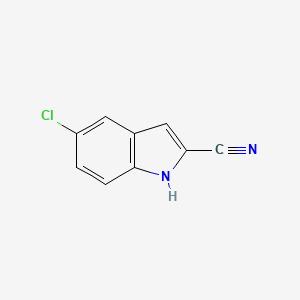
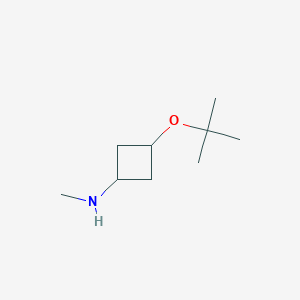
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
